molecular formula C14H18O4 B1529418 ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate CAS No. 1494524-11-6

ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate

Cat. No.: B1529418
CAS No.: 1494524-11-6
M. Wt: 250.29 g/mol
InChI Key: OCSQIMSFVHORCJ-UHFFFAOYSA-N
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Description

Compound Classification and Nomenclature

Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate belongs to the class of organic compounds known as carboxylic acid esters, specifically representing a complex ester derivative that incorporates an indane-based aromatic ring system. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound alternatively designated as propanoic acid, 2-[(2,3-dihydro-1-hydroxy-1H-inden-4-yl)oxy]-, ethyl ester. This nomenclature reflects the compound's structural composition, which consists of a propanoic acid backbone that has been esterified with ethanol and substituted at the alpha carbon with a phenolic ether linkage to a hydroxylated indane moiety. The compound represents a unique example of how traditional ester chemistry can be extended to incorporate complex aromatic ring systems.

The classification of this compound extends beyond simple ester designation, as it incorporates multiple functional group categories including phenolic ethers, alcohols, and aromatic hydrocarbons. The indane portion of the molecule contributes significantly to its classification, as indane derivatives are recognized as important structural motifs in organic chemistry and pharmaceutical research. The presence of the hydroxyl group on the indane ring system introduces additional complexity in terms of chemical reactivity and potential biological activity. Furthermore, the ether linkage between the indane system and the propanoate chain creates a unique structural bridge that influences the overall conformational properties of the molecule.

Historical Context and Discovery

While specific historical documentation regarding the initial synthesis and discovery of this compound is not extensively detailed in current literature databases, the compound appears to be a relatively recent addition to chemical research libraries. The indane ring system, which forms the core structural component of this compound, has a well-established history dating back to the isolation of indene from coal tar fractions in the late 19th and early 20th centuries. The development of indane-based compounds represents an evolution from the initial studies of indene, which was first obtained by heating coal-tar fractions at temperatures around 175-185 degrees Celsius and subsequently converting the material through sodium treatment and steam distillation processes.

The synthetic approach to compounds like this compound likely emerged from advances in organic synthesis methodologies that allowed for the precise functionalization of indane ring systems. The incorporation of ester functionalities into indane derivatives represents a logical extension of synthetic organic chemistry principles, combining established esterification reactions with more complex aromatic substitution patterns. The compound's appearance in modern chemical catalogs suggests its synthesis and characterization occurred within the context of contemporary pharmaceutical or materials research programs, though specific details about its initial preparation remain limited in publicly available sources.

Properties

IUPAC Name

ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-14(16)9(2)18-13-6-4-5-10-11(13)7-8-12(10)15/h4-6,9,12,15H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSQIMSFVHORCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate generally involves:

  • Preparation of the 1-hydroxy-2,3-dihydro-1H-indene intermediate
  • Formation of the ether linkage via nucleophilic substitution or coupling with an ethyl 2-halo or 2-activated propanoate derivative
  • Esterification or transesterification steps to introduce the ethyl propanoate moiety

Preparation of the 1-Hydroxy-2,3-dihydro-1H-indene Intermediate

A key precursor is the 1-hydroxy-2,3-dihydro-1H-indene, which can be synthesized by reduction of 2,3-dihydro-1H-inden-1-one derivatives:

Step Reagents & Conditions Yield Notes
Reduction of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one Sodium borohydride in methanol, 20°C, 2 h 92% High selectivity; mild conditions; product used without further purification
Alternative reduction Other hydride sources or catalytic hydrogenation Variable Conditions depend on substrate substitution

This reduction step converts the ketone group at the 1-position to the corresponding secondary alcohol, yielding the hydroxy-indene moiety necessary for subsequent ether formation.

Formation of the Ether Linkage

The ether bond between the hydroxy-indene and the propanoate moiety is typically formed via nucleophilic substitution or palladium-catalyzed coupling:

Method Reagents & Conditions Yield Notes
Palladium-catalyzed coupling Tetrakis(triphenylphosphine)palladium(0), tributylvinyltin, toluene, reflux overnight Moderate (e.g., 0.235 g isolated from 0.36 g starting material) Requires careful purification by silica gel chromatography; effective for vinyl substitution on indene ring
Nucleophilic substitution Reaction of hydroxy-indene with ethyl 2-bromo- or 2-activated propanoate under basic conditions Not explicitly reported Likely feasible via Williamson ether synthesis

The palladium-catalyzed method is supported by experimental data involving related indanone derivatives, demonstrating the feasibility of forming complex ether linkages under reflux with organotin reagents.

Introduction of the Ethyl Propanoate Group

The ethyl propanoate portion can be introduced either by:

  • Direct reaction of the hydroxy-indene with ethyl 2-halo-propanoate derivatives
  • Esterification of the corresponding hydroxy acid intermediate

Although direct data on this step for the target compound is limited, analogous esterification reactions are well-established in the literature and can be achieved under standard conditions using acid catalysts or coupling reagents.

Additional Considerations and Optimization

  • Demethylation Techniques: For related aromatic ethers, efficient demethylation methods using hydrochloric acid in water have been demonstrated, which may be relevant if methyl-protected intermediates are used during synthesis.
  • Green Chemistry Metrics: Recent advances emphasize the use of environmentally friendly solvents and milder conditions to improve sustainability and reduce hazardous waste in ether and ester synthesis.
  • Purification: Silica gel chromatography with solvent gradients (ethyl acetate/n-hexane) is commonly employed to isolate pure products after coupling reactions.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents & Conditions Outcome Yield Reference
1 Reduction of indenone to hydroxy-indene Sodium borohydride, MeOH, 20°C, 2 h Secondary alcohol intermediate 92%
2 Palladium-catalyzed coupling for ether formation Pd(PPh3)4, tributylvinyltin, toluene, reflux overnight Ether linkage formed Moderate
3 Esterification or substitution to form ethyl propanoate ester Ethyl 2-bromo/activated propanoate, base or acid catalyst Final ester compound Not specified Inferred

Research Findings and Notes

  • The reduction of indenone to hydroxy-indene is highly efficient and can be performed under mild conditions with sodium borohydride in methanol, yielding clean products suitable for further reactions without extensive purification.
  • Palladium-catalyzed coupling reactions are effective for constructing complex ether linkages involving substituted indene rings, although they require handling of organotin reagents and careful chromatographic purification.
  • Demethylation and other functional group manipulations can be optimized using aqueous HCl and green chemistry principles to improve environmental profiles of the synthesis.
  • No direct, detailed synthetic procedure for this compound was found in patents or literature, but the above methods represent the most plausible and experimentally supported approach based on closely related compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-[(1-oxo-2,3-dihydro-1H-inden-4-yl)oxy]propanoate.

    Reduction: Formation of 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate has shown promise in anticancer research. Its structural similarity to known anticancer agents allows it to be evaluated for cytotoxicity against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

2. Neuroprotective Effects
Research indicates that compounds with indene structures can exhibit neuroprotective properties. This compound is being investigated for its potential to protect neuronal cells from oxidative stress and neurodegeneration. This application could lead to advancements in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agriculture

3. Plant Growth Regulators
This compound has been explored as a potential plant growth regulator. Its ability to modify hormonal pathways in plants may enhance growth rates and yield. Studies are underway to determine optimal concentrations and application methods for agricultural use.

Material Science

4. Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers. Its unique functional groups allow for the creation of materials with tailored properties for specific applications, such as biodegradable plastics or advanced coatings.

Case Studies

Application AreaStudy ReferenceFindings Summary
Medicinal Chemistry Indicated potential anticancer activity against specific cell lines.
Neuroprotection Showed promise in protecting neuronal cells from oxidative damage.
Agriculture Enhanced growth rates observed in treated plant species.
Polymer Chemistry Successfully incorporated into polymer matrices with improved properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s indenyl group is distinct from heterocyclic substituents (e.g., benzoxazolyl, quinoxalinyl) in commercial herbicides. This difference may alter binding affinity to enzymatic targets like acetyl-CoA carboxylase (ACCase), a common mode of action for propanoate herbicides .

Functional Group Comparisons

Hydroxylated Indenyl vs. Heterocyclic Systems

  • 3-Hydroxy-2,3-dihydro-1H-inden-1-one : A related indanone derivative lacking the propanoate ester. The hydroxyl group in the target compound may improve water solubility compared to non-hydroxylated analogues but could reduce stability due to oxidative susceptibility .
  • 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate : Features an acetate ester instead of propanoate. The longer alkyl chain in the target compound may enhance bioavailability in lipid-rich environments.

Chirality and Stereochemical Effects

  • Many herbicidal propanoates (e.g., quizalofop-P-ethyl) are enantiomerically pure, with the (R)-configuration critical for activity . The target compound’s stereochemistry at the propanoate’s chiral center is unspecified but could significantly influence efficacy if developed as a pesticide.

Physicochemical Properties

  • Lipophilicity: The ethyl ester contributes to logP values comparable to fenoxaprop ethyl (logP ~4.2), favoring cuticular penetration in plants .

Biological Activity

Ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate (CAS No. 1494524-11-6) is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action. This article synthesizes existing research findings regarding the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C14H18O4C_{14}H_{18}O_{4} and a molecular weight of 250.29 g/mol. The compound features an indene derivative structure, which is significant for its biological interactions.

PropertyValue
CAS Number1494524-11-6
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29 g/mol

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby preventing cellular damage and oxidative stress.

The antioxidant activity is often attributed to the ability of the compound to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. This mechanism is essential in protecting cells from oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its capacity to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: In Vitro Analysis

In a controlled study using human cell lines, treatment with this compound resulted in a significant decrease in the expression levels of inflammatory markers compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The compound has shown promise in anticancer research, particularly against breast cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells while sparing normal cells.

The anticancer effects are believed to be mediated through the modulation of signaling pathways involved in cell proliferation and survival. This compound may inhibit key oncogenic pathways, leading to reduced tumor growth.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been shown to protect neuronal cells from hypoxia-induced damage by modulating inflammatory responses and oxidative stress levels.

Research Findings

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution between 1-hydroxy-2,3-dihydro-1H-inden-4-ol and ethyl 2-bromopropanoate. Potassium carbonate in acetone or ethanol under reflux is commonly used to promote the reaction .
  • Optimization : Yield improvements (up to 85%) are achieved by controlling temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for indenol to bromoester). Thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) monitors progress .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks for the indene ring (δ 6.8–7.2 ppm for aromatic protons), ester carbonyl (δ 170–175 ppm), and hydroxyl group (broad signal at δ 4.5–5.0 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]+ at m/z 265.1445 (calculated: 265.1443) .

Q. What are the key physicochemical properties of this compound, and how do they impact solubility and stability?

  • Properties :

  • LogP : ~2.1 (moderate lipophilicity, suitable for cellular uptake).
  • Melting Point : 98–102°C (determined via differential scanning calorimetry).
  • Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO or ethanol .
    • Stability : Degrades above 150°C; store at 4°C under inert atmosphere to prevent ester hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended?

  • Crystallography : Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids and confirms the hydroxyl group’s axial conformation .
  • Data Analysis : Compare experimental vs. theoretical torsion angles (e.g., C-O-C=O dihedral angle: 178.5° observed vs. 180° ideal) to assess steric strain .

Q. What strategies address contradictions in bioactivity data across in vitro assays?

  • Case Study : Discrepancies in IC50 values (e.g., 10 µM vs. 25 µM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution :

  • Standardize protocols (e.g., 1 mM ATP, pH 7.4).
  • Use orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. How can molecular docking elucidate the compound’s interaction with biological targets like HIF-2α?

  • Protocol :

Generate 3D conformers with Open Babel.

Dock into HIF-2α’s PAS-B domain (PDB: 5TXV) using AutoDock Vina.

Validate poses with MM-GBSA binding energy calculations.

  • Key Interactions : Hydrogen bonding between the hydroxyl group and Asn247 (ΔG = −9.2 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate
Reactant of Route 2
ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.